2-(1-Methylcyclopropyl)ethane-1-sulfonamide
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Overview
Description
2-(1-Methylcyclopropyl)ethane-1-sulfonamide is an organosulfur compound with the molecular formula C₆H₁₃NO₂S. It is characterized by the presence of a sulfonamide group attached to a cyclopropyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)ethane-1-sulfonamide typically involves the reaction of 2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and solvents, along with stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Methylcyclopropyl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. This mechanism is similar to that of other sulfonamide-based drugs .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride
- Sulfanilamide
- Sulfamethoxazole
Uniqueness
2-(1-Methylcyclopropyl)ethane-1-sulfonamide is unique due to its specific structural features, such as the cyclopropyl ring and the sulfonamide group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)ethanesulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-6(2-3-6)4-5-10(7,8)9/h2-5H2,1H3,(H2,7,8,9) |
InChI Key |
SOCUGSZTIPJPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)CCS(=O)(=O)N |
Origin of Product |
United States |
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